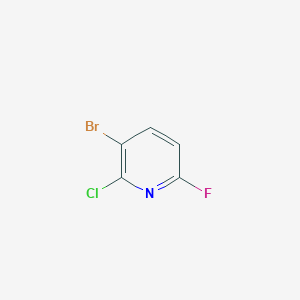

3-Bromo-2-chloro-6-fluoropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. Its presence is ubiquitous in nature, forming the core of essential molecules like the vitamin niacin (vitamin B3) and various alkaloids. In the realm of synthetic chemistry, the pyridine scaffold is highly valued for its unique electronic properties and its capacity for a diverse range of chemical modifications.

The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, influencing the molecule's solubility and its ability to participate in hydrogen bonding. musechem.com This has significant implications in medicinal chemistry, where pyridine-containing compounds are frequently employed to enhance the pharmacokinetic properties of drug candidates. google.com The structural and electronic characteristics of pyridine have led to its incorporation into a multitude of pharmaceuticals and agrochemicals. researchgate.net

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key building blocks in organic synthesis, primarily due to the ability of the halogen atoms to serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions. cymitquimica.com This versatility allows for the construction of complex molecular architectures from relatively simple starting materials.

The specific type and position of the halogen atom(s) on the pyridine ring dictate the compound's reactivity. For instance, the differing reactivity of various halogens (e.g., bromine vs. chlorine) in the same molecule allows for chemoselective transformations, where one halogen can be selectively replaced while the other remains intact. google.comresearchgate.net This regioselectivity is a powerful tool for synthetic chemists, enabling the controlled and stepwise elaboration of the pyridine core. The electron-withdrawing nature of halogen atoms also influences the reactivity of the pyridine ring itself, often facilitating nucleophilic aromatic substitution reactions. rsc.org

Academic Research Context for 3-Bromo-2-chloro-6-fluoropyridine

This compound (CAS No. 1211578-75-4) is a polysubstituted pyridine that embodies the synthetic potential of halogenated heterocycles. chemicalbook.com Its structure, featuring three different halogen atoms at distinct positions, presents a platform for highly selective and diverse chemical modifications. While extensive academic research focusing solely on this specific compound is not widely published, its significance can be understood through the study of its isomers and related polyhalogenated pyridines.

The strategic placement of bromine, chlorine, and fluorine atoms allows for a hierarchy of reactivity. For example, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 3-position. rsc.org The fluorine atom, being the most electronegative, strongly influences the electronic properties of the pyridine ring and is generally the least likely to be displaced in such reactions.

Research on related compounds, such as the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324), demonstrates the feasibility of selectively targeting one halogen in the presence of others. researchgate.net In this case, catalytic amination can be directed to either the bromine or chlorine position by carefully choosing the reaction conditions. researchgate.net This type of selective functionalization is crucial in the synthesis of complex pharmaceutical intermediates and other high-value chemical entities.

The synthesis of related compounds, such as 3-bromo-6-chloropyridyl-2-formic acid from 2-fluoro-3-bromo-6-chloropyridine, further illustrates the role of such molecules as key intermediates. google.com Although this is a different isomer, the synthetic strategies employed are relevant to the potential applications of this compound. The presence of multiple halogen atoms provides multiple points for diversification, making it a valuable building block for creating libraries of compounds for drug discovery and materials science research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYHAGIKTYLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Fluoropyridine

Classical and Contemporary Approaches to Halogenated Pyridine (B92270) Synthesis

The preparation of halogenated pyridines is a mature field of study, yet it continues to evolve with the advent of new reagents and catalytic systems. The electron-deficient nature of the pyridine ring dictates the primary avenues for its functionalization.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for modifying halopyridines. The reaction is particularly effective for halogens at the 2- and 4-positions, which are activated by the electron-withdrawing effect of the ring nitrogen. The reactivity of the leaving group typically follows the order F > Cl > Br > I, a trend attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. google.com This reactivity difference is a key tool for selective functionalization.

For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429), allowing for substitutions under milder conditions that are compatible with complex molecules. google.com In polysubstituted systems, such as the conversion of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine, the reaction can proceed stepwise, first yielding 2-chloro-6-fluoropyridine (B1582542). google.com This process, often referred to as a Halogen Exchange (Halex) reaction, is typically performed with an alkali metal fluoride (B91410) like KF in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com

The table below summarizes representative SNAr reactions on various pyridine substrates.

| Starting Material | Reagent(s) | Product(s) | Key Observation | Reference(s) |

| 2,6-Dichloropyridine | KF, DMSO | 2-Chloro-6-fluoropyridine, 2,6-Difluoropyridine | Stepwise halogen exchange is possible. | google.com |

| 2-Fluoropyridine | NaOEt, EtOH | 2-Ethoxypyridine | Fluorine is a highly efficient leaving group in SNAr. | google.com |

| 2-Bromo-6-fluoropyridine | Various Amines, K₂CO₃, DMSO | 6-Amino-2-bromopyridines | Fluorine is selectively displaced over bromine. | rsc.org |

| 3,4,5-Trihalopyridines | Primary/Secondary Amines | 4-Amino-3,5-dihalopyridines | Substitution occurs preferentially at the activated 4-position. | |

| 2,3-Dihalopyridines | NaSMe | Bromo(methylthio)pyridines | Regiocontrolled substitution can be achieved. |

When successful, electrophilic halogenation, such as bromination, typically occurs at the 3-position, which is the least deactivated site. However, achieving high regioselectivity can be difficult, often resulting in mixtures of isomers. chemsrc.com To circumvent these challenges, several alternative strategies have been developed:

Halogenation of Pyridine N-Oxides: Converting the pyridine to its N-oxide derivative activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group provides a route to otherwise inaccessible isomers.

Indirect Halogenation via Sandmeyer Reaction: A robust and widely used method involves the introduction of a nitro group, its reduction to an amine, and subsequent conversion to a halogen via a Sandmeyer or related diazonium reaction. This multi-step sequence offers excellent regiocontrol, as the initial nitration can often be directed to a specific position. An example is the synthesis of 3-bromo-2-chloro-6-picoline, where a nitro group is first introduced, reduced to an amine, and then converted to a bromide using aqueous NaNO₂, CuBr, and HBr. chemicalbook.com

Novel Reagent Systems: Specialized halogenating agents, such as bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, have been developed for specific electrophilic halogenations under milder conditions. orgsyn.org

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine core. chemrxiv.orgljmu.ac.uk

A key advantage of these methods is the ability to perform chemoselective couplings on polyhalogenated pyridines. The reactivity of halogens in palladium-catalyzed cross-couplings generally follows the order I > Br > Cl > F. This is the reverse of the reactivity seen in SNAr reactions and allows for orthogonal functionalization. For example, in a molecule containing both a bromine and a chlorine atom, a Suzuki coupling can often be performed selectively at the carbon-bromine bond, leaving the chlorine atom intact for subsequent transformations. rsc.org This principle was demonstrated in the synthesis of 2,6-disubstituted pyridine C-deoxyribonucleosides, where a Suzuki coupling on a 2-bromo-6-chloropyridine (B1266251) nucleoside occurred selectively at the 2-position by displacing the bromine. rsc.org

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature | Reference(s) |

| Suzuki-Miyaura | 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid | Pd(PPh₃)₄ | Chemoselective coupling at C-Br bond. | rsc.org |

| Negishi | Lithiated 2-Chloro-6-fluoropyridine | 2-Haloanilines | XPhos-based Pd precatalyst | C-C bond formation via a zincated intermediate. | chemrxiv.orgljmu.ac.uk |

| C-H Functionalization | Pyridine | Aryl halides | Pd(II) catalyst | Direct arylation without pre-functionalization. | chemrxiv.org |

Specific Synthetic Routes to 3-Bromo-2-chloro-6-fluoropyridine and Analogues

While general methodologies provide a framework, the synthesis of a specific target like this compound requires a tailored approach. No direct, published synthesis for this exact compound is readily available; therefore, plausible routes must be constructed based on the synthesis of close analogues and established reactivity patterns.

A highly plausible route to this compound involves a sequence of functional group interconversions starting from a simpler, commercially available precursor. A logical starting point is 2-chloro-6-fluoropyridine. The key challenge is the regioselective introduction of a bromine atom at the 3-position. A strategy analogous to the synthesis of 3-bromo-2-chloro-6-picoline offers a viable solution. chemicalbook.com

This proposed multi-step pathway is outlined below:

Proposed Synthetic Route via Sandmeyer Reaction

| Step | Transformation | Reagents & Conditions | Purpose | Analogous Reaction |

| 1 | Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group, directing to the 3-position. | Standard electrophilic nitration of pyridines. |

| 2 | Reduction | Fe / HCl or H₂, Pd/C | Conversion of the nitro group to an amino group. | Standard nitro group reduction. |

| 3 | Sandmeyer Reaction | 1. NaNO₂, HBr (aq) 2. CuBr | Diazotization of the amino group and substitution with bromine. | Synthesis of 3-bromo-2-chloro-6-picoline. chemicalbook.com |

This sequence leverages well-established, high-yielding reactions to control the placement of each substituent, culminating in the desired this compound.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG). In pyridine systems, halogens can serve as DMGs. However, the regiochemical outcome is highly sensitive to the substitution pattern and the base used.

For the synthesis of this compound starting from 2-chloro-6-fluoropyridine, a DoM approach would require lithiation at the 3-position, ortho to the chlorine atom.

Proposed Synthetic Route via Directed Ortho-Metalation

| Step | Transformation | Reagents & Conditions | Purpose & Challenges | Reference(s) |

| 1 | Directed Lithiation | LDA or LTMP, THF, -78 °C | Formation of a 3-lithiated intermediate. Challenge: Lithiation of 2-chloro-6-fluoropyridine with LDA is known to occur at the 5-position (ortho to fluorine). chemrxiv.orgljmu.ac.uk Achieving 3-lithiation would require overcoming this inherent selectivity, possibly with alternative bases or conditions. | chemrxiv.orgljmu.ac.ukclockss.org |

| 2 | Bromination | CBr₄ or Br₂-THF complex | Quenching the organolithium species with an electrophilic bromine source to install the bromine at the 3-position. | Standard quenching of lithiated aromatics. |

While lithiation of 2-chloropyridine with LDA reliably occurs at the 3-position, the presence of the strongly directing fluorine atom at the 6-position in the target's precursor complicates this approach. clockss.org Research has shown that for 2-chloro-6-fluoropyridine, metalation with LDA occurs selectively at the 5-position. chemrxiv.orgljmu.ac.uk Therefore, a successful DoM route to this compound would likely require the development of a novel base system or a different precursor to override this established regioselectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of a specific polysubstituted pyridine isomer like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, and the choice of base can dramatically influence reaction outcomes, dictating both the yield and the regioselectivity of the transformation.

Research into the functionalization of di- and trihalogenated pyridines provides a clear framework for this optimization process. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing functionalities, the choice of solvent is critical. A study on the coupling reaction of 5-bromo-2-fluoropyridine (B45044) with pyrazole (B372694) demonstrated that polar aprotic solvents like DMSO, DMF, and NMP are generally effective. rsc.org The reaction temperature is another crucial variable; while initial trials might be conducted at room temperature, incrementally increasing the temperature can significantly improve conversion rates, though sometimes at the cost of selectivity. rsc.org

The selection of a suitable base is also paramount. The strength and nature of the base can affect the deprotonation of a nucleophile and the stability of intermediates. Common inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently tested to find the optimal balance for reactivity. rsc.org Furthermore, adjusting the stoichiometry, such as increasing the excess of a reagent, can lead to higher yields and shorter reaction times, although an excessive amount may sometimes hinder the reaction. researchgate.net

The following table, based on data from a model reaction of 5-bromo-2-fluoropyridine with pyrazole, illustrates how systematic variation of conditions is used to enhance product yield. rsc.org

Table 1: Optimization of Reaction Conditions for a Model Halogenated Pyridine Reaction

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | K₂CO₃ | 80 | 85 |

| 2 | DMF | K₂CO₃ | 80 | 78 |

| 3 | NMP | K₂CO₃ | 80 | 82 |

| 4 | DMSO | Cs₂CO₃ | 80 | 92 |

| 5 | DMSO | K₃PO₄ | 80 | 88 |

| 6 | DMSO | Cs₂CO₃ | 100 | 95 |

| 7 | DMSO | Cs₂CO₃ | 60 | 75 |

Advanced Synthetic Techniques for Polyhalogenated Pyridines

The inherent chemical properties of the pyridine ring, particularly its electron-deficient nature, present unique challenges for synthesis. nih.gov Modern organic synthesis has developed sophisticated techniques to overcome these hurdles, enabling the precise construction of complex molecules like this compound.

Achieving site-selectivity is the most significant challenge in synthesizing polyhalogenated pyridines. The positions on the pyridine ring (C2, C3, C4) exhibit different reactivities. Generally, the C2, C4, and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack. nih.gov In polyhalogenated pyridines, the existing halogens further modulate this reactivity.

For cross-coupling reactions, oxidative addition of a metal catalyst is often favored at the C2 and C4 positions. nih.gov This inherent selectivity can be exploited. For instance, in a molecule with halogens at both the C2 and C3 positions, a Suzuki-Miyaura coupling will preferentially occur at the C2 position. rsc.org The relative reactivity of different halogens also provides a powerful tool for selectivity. In Suzuki reactions, the reactivity order is typically I > Br > Cl, allowing for sequential couplings. nih.gov A fluorosulfate (B1228806) group has also been shown to offer a unique reactivity window, being more reactive than a chloro group but less reactive than a bromo group, enabling chemoselective functionalization. nih.gov

Strategies using specifically designed reagents have also been developed. For example, novel phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the 4-position of a pyridine, which can then be displaced by a halide nucleophile, providing a method for 4-halogenation. nih.govacs.org

While metal-catalyzed cross-coupling reactions are powerful, there is a growing emphasis on developing metal-free synthetic methods to reduce cost and environmental impact. These methods often rely on the unique reactivity of the pyridine nucleus or the use of alternative activating agents.

One notable approach involves the site-selective C-N bond-forming reaction of polyhalogenated pyridines with amines under metal-free conditions. rsc.orgresearchgate.net In these reactions, the fluorine atom on the pyridine ring often shows the highest reactivity and is preferentially substituted. rsc.orgrsc.org This provides a direct route to aminopyridine derivatives without the need for a metal catalyst.

Direct C-H halogenation using inexpensive and readily available halogen sources is another important metal-free strategy. Efficient protocols have been developed for the regioselective chlorination or bromination of N-heterocycles using sodium chlorite (B76162) or sodium bromite (B1237846) as the halogen source. researchgate.net Similarly, combinations of iodine and a base like triethylamine (B128534) can trigger the synthesis of substituted pyridines from simple precursors through a radical pathway. organic-chemistry.org These methods offer a more sustainable alternative to traditional metal-mediated processes.

Domino and cascade reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. e-bookshelf.denih.gov This approach increases molecular complexity rapidly and adheres to the principles of green chemistry by reducing waste, solvents, and energy consumption. e-bookshelf.de

In the context of pyridine synthesis, domino reactions can be designed to assemble the heterocyclic core from simple acyclic or heterocyclic precursors in one step. For example, a three-component reaction between an aldehyde, a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source can lead to the formation of a pyridine ring through a sequence of condensation, cyclization, and oxidation steps. nih.gov Efficient domino approaches have been reported for the synthesis of various substituted pyridines and related fused-ring systems like pyrazolopyridines. beilstein-journals.orgwisdomlib.org

While a specific domino reaction for this compound is not prominently documented, the principles can be applied to the synthesis of highly substituted pyridine scaffolds. By carefully selecting starting materials that already contain the desired halogen atoms or precursors that can be halogenated in situ, it is conceivable to design a domino sequence that assembles a complex polyhalogenated pyridine in a highly efficient manner.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, driven by the electron-deficient nature of the aromatic ring. The nitrogen heteroatom withdraws electron density, activating the α- (C2, C6) and γ- (C4) positions towards attack by nucleophiles. In this compound, the substituents are located at two activated α-positions (C2-Cl, C6-F) and one deactivated β-position (C3-Br).

In SNAr reactions, the rate-determining step is typically the formation of the negatively charged Meisenheimer intermediate. The ability of the leaving group to depart is influenced by the strength of the carbon-halogen bond and the stability of the resulting halide anion. For most SNAr reactions on electron-deficient rings, the established order of leaving group ability is F > Cl > Br > I. rsc.org This order is counterintuitive based on bond strength alone but is explained by the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.

For this compound, the reactivity towards nucleophiles is dictated by this principle.

Fluorine at C6: The C-F bond at the C6 position is highly activated by the ring nitrogen and is the most labile leaving group in an SNAr reaction. rsc.org

Chlorine at C2: The C-Cl bond at the C2 position is also activated by the ring nitrogen. While chlorine is generally a poorer leaving group than fluorine in SNAr, this position is still a viable site for substitution. rsc.org

Bromine at C3: The C-Br bond at the C3 position is not at an electronically activated (α or γ) position. Therefore, it is significantly less reactive in SNAr pathways compared to the halogens at C2 and C6.

Studies on analogous polyhalogenated pyridines confirm that nucleophilic substitution occurs selectively at the fluorine substituent. rsc.org For instance, in the case of 3-bromo-5-chloro-2-fluoropyridine, nucleophilic attack happens preferentially at the C2 position, displacing the fluorine atom. rsc.org This highlights the superior leaving group ability of fluorine in activated positions.

Regioselectivity in the SNAr reactions of this compound is governed by a combination of electronic and steric effects.

Electronic Factors: The pyridine nitrogen powerfully activates the C2 and C6 positions to nucleophilic attack. The C3 position, being meta to the nitrogen, is electronically deactivated. Therefore, any SNAr reaction will overwhelmingly favor substitution at either C2 or C6. Between these two sites, the superior leaving group ability of fluorine makes the C6 position the most probable site of initial attack. rsc.orgrsc.org

Steric Factors: The regioselectivity can also be influenced by the steric hindrance imposed by adjacent substituents. In a study on 3-substituted 2,6-dichloropyridines, it was found that bulky substituents at the C3 position direct incoming nucleophiles towards the C6 position. researchgate.net In the case of this compound, the bromine at C3 exerts steric hindrance on the C2 position, potentially further favoring attack at the less hindered C6 position. The choice of solvent can also dramatically influence regioselectivity by differentially solvating the transition states. researchgate.net

Based on these factors, the predicted order of reactivity for SNAr on this compound is: C6 (Fluorine) > C2 (Chlorine) >> C3 (Bromine)

This selective reactivity allows for a stepwise functionalization strategy. For example, a chemoselective amination of the isomeric 5-bromo-2-chloro-3-fluoropyridine (B1227324) under neat conditions (absence of palladium) results in substitution at the 2-chloro position, while further reaction under SNAr conditions allows for the substitution of the 3-fluoro group. researchgate.net

Key descriptors for predicting SNAr reactivity include:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A lower LUMO energy corresponds to a faster reaction.

Molecular Electrostatic Potential (ESP): The ESP at the carbon atom undergoing substitution and at the adjacent ortho and para positions. A more positive potential at the reaction site and greater ability of adjacent atoms to stabilize negative charge correlate with higher reactivity. chemrxiv.org

Applying these principles to this compound allows for a qualitative prediction of reactivity. The C6 and C2 positions, being ortho to the electron-withdrawing nitrogen, will have significantly more positive electrostatic potentials than the C3 position. Furthermore, the high electronegativity of fluorine at C6 makes this position an exceptionally electrophilic center, leading to a lower activation barrier for nucleophilic attack compared to the C2-Cl and C3-Br sites.

Table 1: Predicted Relative SNAr Reactivity and Controlling Factors

| Position | Halogen | Electronic Activation | Leaving Group Ability | Steric Hindrance | Predicted Reactivity |

| C6 | F | High (ortho to N) | Excellent | Low | Highest |

| C2 | Cl | High (ortho to N) | Good | Moderate (from C3-Br) | Intermediate |

| C3 | Br | Low (meta to N) | Poor (in SNAr) | - | Lowest |

Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a complementary approach to functionalizing halogenated pyridines, often with opposite regioselectivity to SNAr reactions. Palladium catalysis is particularly powerful for the formation of C-C, C-N, and C-O bonds. acs.orgbeilstein-journals.org

In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity order for this step is generally C-I > C-Br > C-OTf > C-Cl >> C-F. tcichemicals.com This reactivity pattern is the reverse of that observed in SNAr reactions.

For this compound, this differential reactivity allows for highly selective functionalization.

C-Br at C3: The C-Br bond is the most reactive site for oxidative addition. Palladium-catalyzed reactions such as Suzuki-Miyaura (C-C), Buchwald-Hartwig amination (C-N), and C-O couplings will occur almost exclusively at the C3 position. researchgate.netrsc.org

C-Cl at C2: The C-Cl bond is significantly less reactive than the C-Br bond. Coupling at this position typically requires more forcing conditions, specialized ligands (e.g., bulky, electron-rich phosphines), or the prior substitution of the more reactive C-Br bond. uwindsor.caacs.org

C-F at C6: The C-F bond is largely inert to palladium-catalyzed cross-coupling conditions and will not react.

This chemoselectivity has been demonstrated in related systems. For example, the palladium-catalyzed amination of 5-bromo-2-chloropyridine (B1630664) proceeds with excellent selectivity to give substitution at the C5-Br position. researchgate.net Similarly, chemoselective cross-coupling reactions on 2-bromo-6-chloropyridin-3-yl C-deoxyribonucleosides occur at the position of the bromine atom. rsc.org

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation. tcichemicals.comnih.gov When applied to this compound, the reaction is expected to be highly regioselective.

The reaction with an arylboronic acid (Ar-B(OH)₂) under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base such as Na₂CO₃ or K₂CO₃) would lead to the selective substitution of the bromine atom at the C3 position. rsc.org The chlorine at C2 and fluorine at C6 would remain intact, providing a handle for subsequent transformations, such as SNAr reactions.

A review of site-selective Suzuki-Miyaura couplings on heteroaryl halides confirms that for di- or polyhalogenated pyridines containing both bromine and chlorine, the reaction preferentially occurs at the C-Br bond. rsc.org

Table 2: Representative Site-Selective Suzuki-Miyaura Coupling

| Electrophile | Coupling Partner | Catalyst/Ligand | Product | Selectivity | Reference Principle |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-6-fluoro-3-phenylpyridine | Exclusive at C3-Br | rsc.org, rsc.org |

| 2-Bromo-6-chloropyridine | Arylboronic Acid | Pd(dppf)Cl₂ | 6-Chloro-2-arylpyridine | C-Br over C-Cl | rsc.org |

| 3,5-Dibromo-2,6-dichloropyridine | Arylboronic Acid | Pd(PPh₃)₄ | 3-Aryl-5-bromo-2,6-dichloropyridine | C3/C5 over C2/C6 | rsc.org |

This predictable and orthogonal reactivity makes this compound a valuable and versatile intermediate in synthetic chemistry, allowing for the controlled and sequential introduction of different functional groups onto the pyridine scaffold through the judicious choice of reaction conditions.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluoropyridine

The strategic placement of three different halogen atoms on the pyridine (B92270) ring makes 3-bromo-2-chloro-6-fluoropyridine a versatile substrate for a variety of chemical transformations. The distinct reactivity of the bromine, chlorine, and fluorine substituents allows for selective functionalization, enabling the synthesis of complex polysubstituted pyridines.

Computational and Spectroscopic Characterization of 3 Bromo 2 Chloro 6 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 3-Bromo-2-chloro-6-fluoropyridine. These computational approaches allow for a detailed examination of its electronic structure and conformational preferences.

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure

DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations typically involve geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For this planar pyridine (B92270) derivative, the key structural parameters influenced by the halogen substituents (bromine, chlorine, and fluorine) are the bond lengths and angles within the pyridine ring.

Table 1: Representative DFT-Calculated Structural Parameters for a Halogenated Pyridine Ring

| Parameter | Typical Calculated Value (Å/°) | Influence of Halogen Substitution |

|---|---|---|

| C-N Bond Lengths | 1.33 - 1.35 Å | Shortened due to inductive effects |

| C-C Bond Lengths | 1.38 - 1.40 Å | Varied based on adjacent substituents |

Note: This table provides illustrative values based on general DFT studies of halogenated pyridines; specific values for this compound would require a dedicated computational study.

Prediction of Reaction Energetics and Transition States

For instance, in a substitution reaction, DFT can model the approach of a nucleophile to the pyridine ring and identify the most likely site of attack by mapping the potential energy surface. The transition state, which represents the highest energy point along the reaction coordinate, can be located and its structure analyzed. Studies on related halopyridines have shown that the site selectivity of such reactions is governed by a combination of electronic and steric factors. chemrxiv.orgchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate and accept electrons.

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com In this compound, the strong electron-withdrawing nature of the halogens is expected to lower the energies of both the HOMO and LUMO, with the LUMO being particularly low, making the molecule susceptible to nucleophilic attack. FMO analysis of similar substituted pyridines has demonstrated that the distribution of the LUMO across the pyridine ring can predict the regioselectivity of nucleophilic substitutions. chemrxiv.orgchemrxiv.org

Table 2: Principles of FMO Analysis in Reactivity Prediction

| Orbital | Role in Reactions | Implication for this compound |

|---|---|---|

| HOMO | Electron Donor | Reactions with strong electrophiles |

| LUMO | Electron Acceptor | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Index of Reactivity | A smaller gap indicates higher reactivity |

Analysis of Charge Distribution and Halogen Bonding Interactions

The distribution of electron density in this compound can be quantified through computational methods that calculate atomic charges. This analysis reveals the partial positive and negative charges on each atom, arising from differences in electronegativity and inductive/resonance effects. The nitrogen atom, being highly electronegative, will carry a partial negative charge, while the carbon atoms bonded to the halogens will exhibit partial positive charges.

Furthermore, the presence of bromine and chlorine atoms allows for the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen and the electron-donating ability of the partner molecule. Computational studies can model and quantify the strength of potential halogen bonds, which can play a significant role in the crystal packing and interactions of this compound in condensed phases. researchgate.net

Advanced Spectroscopic Investigations

Spectroscopic techniques provide experimental data that complements computational findings, offering confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum would be expected to show two signals corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling constants of these signals would be influenced by the adjacent halogen substituents.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts would be significantly affected by the attached halogens, with carbons bonded to electronegative atoms generally appearing at higher chemical shifts (downfield).

¹⁹F NMR: The fluorine NMR spectrum would show a single signal for the fluorine atom at the 6-position. The coupling of this fluorine with the adjacent proton and carbon atoms would provide further structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine |

| 3-Bromo-2-chloropyridine |

In-depth Spectroscopic and Computational Analysis of this compound

The requested detailed computational and spectroscopic characterization of the chemical compound this compound cannot be provided at this time. Extensive searches for specific experimental data for this compound, including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts, 2D NMR connectivity assignments, vibrational spectroscopy (Infrared and Raman) data, and high-resolution mass spectrometry for precise mass determination, have not yielded any specific results.

While general information exists for structurally related compounds, such as other halogenated pyridines, this information is not directly applicable to this compound. The unique substitution pattern of a bromine atom at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position on the pyridine ring will result in a distinct and specific set of spectroscopic and spectrometric data. Extrapolation from related but different molecules would not meet the required standards of scientific accuracy for the detailed analysis requested in the prompt.

A patent has been identified that mentions this compound as a chemical compound. However, this source does not include the specific experimental spectroscopic and spectrometric data necessary to fulfill the detailed requirements of the requested article, such as NMR chemical shifts, vibrational frequencies, and precise mass determination.

Therefore, without access to published research or database entries containing the specific analytical data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined.

Future Research Directions and Outlook

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of highly substituted pyridines often relies on multi-step procedures that can be resource-intensive and generate significant waste. A key future direction is the development of green and sustainable synthetic routes. Research is increasingly focused on methodologies that minimize environmental impact by using non-toxic catalysts, eco-friendly solvents, and energy-efficient conditions.

Recent advancements in the green synthesis of pyridine (B92270) derivatives showcase a variety of promising approaches that could be adapted for 3-Bromo-2-chloro-6-fluoropyridine and its analogues. These methods often employ one-pot, multi-component reactions to improve efficiency and atom economy.

Examples of Green Catalytic Systems for Pyridine Synthesis:

| Catalyst System | Reaction Type | Solvent/Conditions | Key Advantages |

|---|---|---|---|

| Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Three-component, one-pot synthesis | Ethanol/Water | Non-toxic, excellent yields (82-94%), short reaction times. rsc.org |

| Zn(II)-complex with azo-aromatic pincer ligand | Three-component coupling of alcohols | Solvent-free | Air-stable catalyst, uses alcohols from biomass feedstock. bohrium.com |

| Ammonium Metavanadate (NH₄VO₃) | One-pot pseudo four-component reaction | Not specified | Cost-effective, mild conditions, good functional group tolerance. nih.gov |

Future work will likely involve adapting these and other green methodologies to the specific synthesis of this compound. The focus will be on reducing the number of synthetic steps, avoiding harsh reagents like neat phosphorus oxyhalides (POX₃) often used in traditional halogenations, and utilizing renewable feedstocks where possible. nih.govacs.org

Exploration of Novel Catalytic Systems for C-X Bond Activation

The synthetic power of this compound lies in the differential reactivity of its three C-X bonds (X = F, Cl, Br). Developing catalytic systems that can selectively activate one C-X bond in the presence of the others is a major frontier. This chemoselectivity allows for the stepwise and site-specific introduction of various functional groups.

Palladium and nickel-based catalysts are workhorses in cross-coupling reactions, and their application to polyhalogenated pyridines continues to be an active area of research. For instance, nickel catalysis has been shown to be effective for the cross-coupling of 2-halopyridines with aryl halides. researchgate.net Similarly, palladium catalysts with specific ligands like 2,6-bis(diphenylphosphino)pyridine (B1580958) can catalyze Heck coupling reactions even with less reactive aryl chlorides. researchgate.net

A significant challenge and opportunity lie in achieving selectivity. Research has shown that the choice of catalyst and conditions can dictate which halogen is substituted. In one study on 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination resulted in exclusive substitution of the bromide, while thermal, uncatalyzed conditions favored substitution of the chloride. researchgate.net The C-F bond is typically the least reactive in palladium-catalyzed cross-coupling but can be activated for nucleophilic aromatic substitution (SNAr), especially given its position alpha to the ring nitrogen. nih.govacs.org The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their 2-chloro counterparts, allowing reactions to proceed under milder conditions suitable for complex molecules. nih.govacs.org

Future research will focus on:

Ligand Development: Designing ligands for transition metals (e.g., Pd, Ni, Cu) that can fine-tune catalyst reactivity to discriminate between C-Br, C-Cl, and C-F bonds based on their position and electronic environment.

Cooperative Catalysis: Exploring bimetallic or cooperative catalytic systems, such as the (IPr)CuFp (Fp = FeCp(CO)₂) system used for pyridine hydroboration, which can offer unique reactivity profiles through synergistic interactions between two different metal centers. nsf.gov

C-H Activation: Combining C-X bond functionalization with direct C-H activation to further increase the efficiency of molecular construction, enabling the derivatization of the pyridine core at positions not occupied by halogens. nsf.govdiva-portal.org

Integration of Machine Learning and AI in Reaction Design and Prediction

The complexity of reactions involving polyfunctional molecules like this compound presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). These computational tools are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes, optimization of conditions, and even the discovery of novel synthetic routes. beilstein-journals.orgijsea.com

In the context of this compound, AI and ML can be applied in several ways:

Predicting Reaction Outcomes: ML models, particularly those based on neural networks or graph-based representations, can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. researchgate.netnih.gov For a molecule with multiple potential reaction sites, these models could predict the chemoselectivity of a given catalytic system, saving significant experimental effort. worktribe.com Algorithms have already achieved up to 90% accuracy in predicting the products of unseen chemical reactions, outperforming human chemists in some cases. drugtargetreview.com

Optimizing Reaction Conditions: AI-driven platforms can autonomously explore the high-dimensional space of reaction variables (e.g., catalyst, ligand, solvent, temperature, base) to find the optimal conditions for a desired transformation. beilstein-journals.org This approach reduces the number of experiments needed and can uncover complex interactions between variables that might be missed by traditional one-variable-at-a-time optimization. chemai.io

Designing Novel Catalysts and Reactions: AI can assist in the de novo design of catalysts with desired properties or predict entirely new reaction pathways. researchgate.neteurekalert.org By analyzing vast databases of chemical information, AI can identify patterns and propose novel combinations of reactants and catalysts for achieving specific synthetic goals with this compound.

The development of comprehensive, open-access reaction databases will be crucial for training more robust and accurate AI models, accelerating the application of this technology in the synthesis and functionalization of complex pyridine derivatives. ijsea.com

Expansion of Synthetic Utility in Complex Molecular Architectures

This compound is not just a chemical curiosity but a powerful building block for constructing molecules with significant function, particularly in the fields of medicine and agrochemicals. evitachem.com The distinct electronic properties and reactivities of the three halogen substituents make it an ideal scaffold for late-stage functionalization and the synthesis of complex, multi-substituted pyridine rings. nih.govcymitquimica.com

The future in this area lies in leveraging the sequential and regioselective reactivity of the C-X bonds to build molecular complexity in a controlled manner. A plausible synthetic strategy could involve the following hierarchy of reactions:

C-Br Functionalization: The C-Br bond is typically the most reactive towards transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would be the first site for introducing a carbon or nitrogen-based substituent.

C-Cl Functionalization: Following the reaction at the C-Br bond, the C-Cl bond can be targeted next, often under slightly more forcing cross-coupling conditions or with a different catalytic system.

C-F Functionalization: The C-F bond, being at the 2-position, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of O-, N-, or S-based nucleophiles under relatively mild, metal-free conditions, which is highly desirable in the final steps of synthesizing a complex molecule. nih.govacs.org

This stepwise approach allows for the precise installation of three different points of diversity around the pyridine core, making this compound an exceptionally valuable starting material for creating libraries of compounds for drug discovery and materials science. Future research will aim to demonstrate and refine these sequential functionalization strategies on increasingly complex substrates, solidifying the role of this trihalopyridine as a key intermediate in modern organic synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-chloro-6-fluoropyridine?

Methodological Answer:

- Halogenation Strategies : Sequential halogenation of pyridine derivatives can be optimized using selective catalysts. For example, nickel-based catalysts (e.g., NiCl₂/PPh₃) enable controlled coupling reactions for bromo- and chloro-substitutions, as demonstrated in reductive coupling of halopyridines .

- Fluorination Steps : Electrophilic fluorination using reagents like Selectfluor™ or Balz-Schiemann reactions can introduce fluorine at the 6-position. Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water) is recommended for isolating high-purity product .

Q. How can X-ray crystallography be employed to confirm the structure of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane mixtures yields diffraction-quality crystals.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (via SHELX suite) refines atomic positions, thermal parameters, and occupancy factors. Validate geometric parameters (bond lengths, angles) against DFT-calculated values .

- Validation : Check for R-factor convergence (<5%) and validate using CCDC databases .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for synthesis and purification steps .

- Spill Management : Neutralize spills with activated charcoal or vermiculite. Avoid aqueous rinses to prevent halogen acid release .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does regioselectivity impact nucleophilic substitution reactions in this compound?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine at C6 directs nucleophiles (e.g., amines, alkoxides) to the C2-chloro position due to reduced electron density. Computational studies (DFT, NBO analysis) can predict reactivity trends .

- Steric Considerations : Bulky nucleophiles preferentially attack the less hindered C3-bromo site. Monitor reaction progress via LC-MS to identify intermediates .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent (polar aprotic vs. non-polar) to favor specific substitution pathways .

Q. What computational approaches are suitable for modeling the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian16 or ORCA to optimize geometries (B3LYP/6-311+G(d,p)) and calculate Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to predict solubility and aggregation behavior .

- Docking Studies : For pharmaceutical applications, dock the compound into enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

- NMR vs. X-ray Discrepancies : If NMR suggests multiple conformers but X-ray shows a single crystal structure, conduct variable-temperature NMR (VT-NMR) to detect dynamic processes .

- Halogen Bonding Artifacts : Crystallographic data may overemphasize halogen interactions due to packing effects. Compare Hirshfeld surfaces (CrystalExplorer) with solution-phase IR/Raman spectra .

- Validation Tools : Cross-reference data with Cambridge Structural Database (CSD) entries for analogous halogenated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.